molecular formula C14H15N3O B5013615 N-amino-N'-(4-methoxyphenyl)benzenecarboximidamide

N-amino-N'-(4-methoxyphenyl)benzenecarboximidamide

Cat. No.: B5013615
M. Wt: 241.29 g/mol
InChI Key: PZQFQBIHMBFMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-amino-N’-(4-methoxyphenyl)benzenecarboximidamide is a chemical compound with the molecular formula C14H15N3O It is known for its unique structure, which includes an amino group and a methoxyphenyl group attached to a benzenecarboximidamide core

Properties

IUPAC Name

N-amino-N'-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-18-13-9-7-12(8-10-13)16-14(17-15)11-5-3-2-4-6-11/h2-10H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQFQBIHMBFMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-amino-N’-(4-methoxyphenyl)benzenecarboximidamide typically involves the reaction of 4-methoxyaniline with benzenecarboximidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of N-amino-N’-(4-methoxyphenyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then isolated and purified using industrial-scale crystallization and filtration methods .

Chemical Reactions Analysis

Types of Reactions: N-amino-N

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